Technical Guide: Spectroscopic Characterization of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid
Technical Guide: Spectroscopic Characterization of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid
Executive Summary & Chemical Identity[1][2]
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hydroxy-3-nitromandelic acid ). As a nitrated derivative of mandelic acid, this compound presents unique analytical challenges due to the interplay between its chiral center, the electron-withdrawing nitro group, and the phenolic moiety.
This molecule is of significant interest in drug development as a metabolic marker (related to catecholamine degradation under nitrative stress) and as a chiral intermediate in the synthesis of adrenergic receptor antagonists.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid |
| Common Name | 4-Hydroxy-3-nitromandelic acid |
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| Chirality | Contains one stereocenter (C-alpha); exists as (R), (S), or racemate.[1] |
| Key Functional Groups | Nitro (-NO₂), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH), Secondary Alcohol (-CHOH-) |
Characterization Workflow
The following decision tree outlines the logical progression for full structural validation, moving from bulk property analysis to molecular fingerprinting.
Figure 1: Sequential workflow for the structural elucidation of nitro-mandelic acid derivatives.
Spectroscopic Analysis & Interpretation
UV-Visible Spectroscopy: The Nitrophenol Chromophore
The presence of the nitro group ortho to the phenolic hydroxyl creates a strong chromophore sensitive to pH. This is a critical initial test for identity.
-
Mechanism: In neutral/acidic media, the phenol is protonated (colorless to pale yellow). In basic media, the phenolic proton is removed, forming a nitrophenolate anion. The resonance delocalization between the phenolate oxygen and the nitro group causes a strong bathochromic (red) shift.
-
Diagnostic Shift:
-
Acidic (0.1 M HCl):
(Pale Yellow) -
Basic (0.1 M NaOH):
(Deep Yellow/Orange)
-
Protocol 1: pH-Differential UV Analysis
-
Prepare a 50 µM stock solution in Methanol.
-
Aliquot into two cuvettes.
-
Add 10 µL of 1M HCl to Cuvette A; Add 10 µL of 1M NaOH to Cuvette B.
-
Scan 200–600 nm.
-
Validation: Observation of the characteristic ~100 nm red shift confirms the ortho-nitrophenol moiety [1].
Infrared Spectroscopy (FT-IR)
IR confirms the oxidation state of the carbon chain and the nitration pattern. The intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen often broadens the OH stretch.
| Functional Group | Wavenumber (cm⁻¹) | Assignment & Nuance |
| O-H (Alcohol/Phenol) | 3200–3550 (br) | Overlapping stretches of carboxylic OH, alcoholic OH, and phenolic OH. |
| C=O (Carboxylic Acid) | 1700–1730 (s) | Typical dimer acid stretch. |
| NO₂ (Asymmetric) | 1530–1550 (s) | Critical diagnostic. Shifted slightly due to conjugation. |
| NO₂ (Symmetric) | 1340–1360 (s) | Paired with the asymmetric stretch. |
| C-O (Alcohol) | 1050–1100 | Secondary alcohol stretch of the mandelic side chain. |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the substitution pattern.
¹H NMR (DMSO-d₆, 400 MHz)
-
The Aromatic Region (3 Protons): The nitro group deshields adjacent protons.
-
H-2 (d, ~2.0 Hz):
. The proton between the side chain and the nitro group. It appears as a doublet (meta-coupling) and is the most deshielded aromatic proton. -
H-6 (dd, ~8.5, 2.0 Hz):
. Ortho to the side chain, meta to the nitro. -
H-5 (d, ~8.5 Hz):
. Ortho to the hydroxyl group. Shielded relative to others due to the electron-donating OH, despite the nitro group.
-
-
The Aliphatic Region:
-
Alpha-CH (s):
. Characteristic methine singlet of the mandelic moiety.
-
-
Exchangeable Protons:
-
-COOH / Phenolic -OH: Broad singlets, often >10 ppm or exchanged out if D₂O is present.
-
¹³C NMR (DMSO-d₆)
-
Carbonyl (C=O): ~173 ppm.
-
Aromatic C-NO₂: ~136 ppm (Quaternary).
-
Aromatic C-OH: ~154 ppm (Quaternary, deshielded).
-
Alpha-Carbon (CH-OH): ~72 ppm.
Protocol 2: NMR Sample Preparation
-
Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆.
-
Note: Avoid CDCl₃ as solubility is poor. Methanol-d₄ is an alternative but may exchange OH protons rapidly, losing information on hydrogen bonding.
-
Acquire ¹H (16 scans) and ¹³C (512 scans).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic nature of the carboxylic acid and phenol.
-
Molecular Ion:
. -
Fragmentation Pattern (MS/MS):
-
Loss of CO₂ (Decarboxylation):
. -
Loss of NO₂: Common in nitroaromatics.
-
Diagnostic Ion: The 4-hydroxy-3-nitrobenzyl anion.
-
Mechanistic Context: Intramolecular Interactions
Understanding the stability of this molecule requires visualizing the intramolecular hydrogen bonding, which influences both pKa and spectral peak shapes.
Figure 2: Intramolecular hydrogen bonding between the nitro group and phenolic hydroxyl, affecting spectroscopic signatures.
Experimental Safety & Handling
-
Explosion Hazard: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.
-
Light Sensitivity: Nitro-aromatics are prone to photodegradation (turning dark brown). Store samples in amber vials.
-
Solvent Effects: In DMSO, the acidic protons may appear as distinct peaks; in protic solvents (MeOH/H₂O), they will coalesce.
References
-
PubChem. 2-(4-hydroxy-3-nitrophenyl)acetic acid.[2][3] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Mandelic Acid Derivatives and Spectra. National Institute of Standards and Technology. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. AIST Japan. (General reference for nitrophenol shifts). Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting nitro/hydroxyl coupling constants).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem. 1997, 62, 21, 7512–7515. (For solvent peak validation). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid | C8H8N2O8 | CID 88231953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
